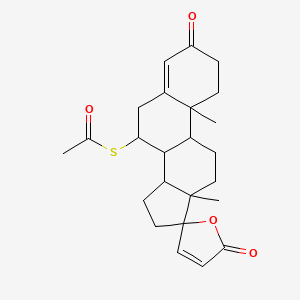

Delta-20-Spironolactone

Overview

Description

Delta-20-Spironolactone is a variant of Spironolactone . Spironolactone is primarily used to treat heart failure, edematous conditions such as nephrotic syndrome or ascites in people with liver disease, essential hypertension, low blood levels of potassium, secondary hyperaldosteronism (such as occurs with liver cirrhosis), and Conn’s syndrome (primary hyperaldosteronism) .

Scientific Research Applications

Natural Product Synthesis

Delta-20-Spironolactone is a type of spirocycle, a structural motif found in many natural products . Spirocycles are two rings that share a common atom . This motif is increasingly included in drug candidates and is a structural component in several promising classes of chiral ligands used in asymmetric synthesis .

Heart Failure Management

Spironolactone is a mineralocorticoid receptor antagonist indicated for the management of heart failure with reduced ejection fraction (HFrEF) . In a clinical trial, spironolactone significantly lowered the incidence of heart failure hospitalizations among heart failure patients with preserved ejection fraction (HFpEF) .

Cardiovascular Function Improvement

Low-dose spironolactone (25 mg/d) has been found in small-sample clinical studies to have a significant positive impact with respect to decreasing left ventricular mass index, increasing left ventricular ejection fraction, reversing left ventricular hypertrophy, and improving cardiovascular function .

Acne Vulgaris Treatment

Oral spironolactone has been assessed for its effectiveness in treating acne vulgaris in adult women . This application is based on a pragmatic, multicentre, phase 3, double-blind, randomised controlled trial .

Research Chemical

20,21-Dehydro Spironolactone is used as a research chemical and analytical standard . It is used for highly accurate and reliable data analysis in COVID-19 research .

Green Chemistry

Spirooxindole 2,2-disubstituted oxetanes can be synthesized from 3-hydroxy-2-oxoindoline and phenyl vinyl selenone via a Michael/intramolecular etherification cascade reaction . This reaction occurs in aqueous basic medium at room temperature without the addition of surfactants , demonstrating the potential of spironolactone derivatives in green chemistry.

Mechanism of Action

Target of Action

Delta-20-Spironolactone, also known as 20,21-Dehydro Spironolactone, primarily targets the mineralocorticoid receptors . These receptors play a crucial role in the regulation of electrolyte balance and blood pressure .

Mode of Action

Delta-20-Spironolactone acts as an aldosterone antagonist . It binds to mineralocorticoid receptors, blocking the action of aldosterone, a hormone that promotes sodium and water retention while promoting potassium excretion . By blocking aldosterone, Delta-20-Spironolactone promotes the excretion of sodium and water, while retaining potassium .

Biochemical Pathways

The action of Delta-20-Spironolactone affects the renin-angiotensin-aldosterone system . By blocking aldosterone, it inhibits sodium reabsorption and potassium secretion in the distal tubules and collecting duct of the kidneys . This leads to a decrease in blood volume and blood pressure .

Safety and Hazards

Future Directions

properties

IUPAC Name |

S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWOLKZQDUPWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

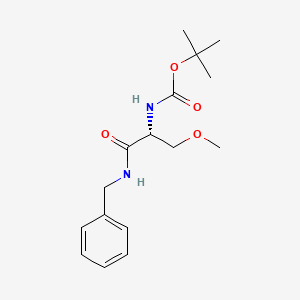

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)